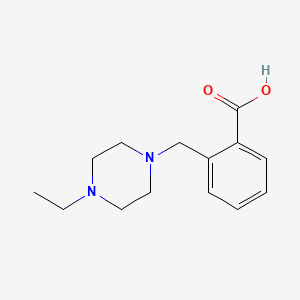

2-(4-Ethylpiperazin-1-ylmethyl)benzoic acid

Beschreibung

2-(4-Ethylpiperazin-1-ylmethyl)benzoic acid is a benzoic acid derivative substituted at the ortho (2-) position with a methylene-linked 4-ethylpiperazine moiety. Its molecular formula is C₁₄H₂₀N₂O₂, with a molecular weight of 248.32 g/mol . The compound is of interest in medicinal chemistry due to the piperazine scaffold's prevalence in CNS-targeting drugs .

Eigenschaften

IUPAC Name |

2-[(4-ethylpiperazin-1-yl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-15-7-9-16(10-8-15)11-12-5-3-4-6-13(12)14(17)18/h3-6H,2,7-11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGWAELHZKYHGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610185 | |

| Record name | 2-[(4-Ethylpiperazin-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-54-5 | |

| Record name | 2-[(4-Ethylpiperazin-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Halomethylation of Benzoic Acid Derivative

A common approach starts with 2-substituted benzoic acid or its ester derivative, which undergoes bromination or chloromethylation at the benzylic position to form 2-(halomethyl)benzoic acid or ester intermediates. For example:

Nucleophilic Substitution with 4-Ethylpiperazine

The halomethyl intermediate is then reacted with 4-ethylpiperazine under nucleophilic substitution conditions:

The reaction typically occurs in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile, which facilitate the substitution.

Acid-binding agents or bases (e.g., triethylamine) are added to neutralize the generated acid and drive the reaction forward.

Reaction temperatures are controlled (often room temperature to 80°C) to optimize yield and minimize side reactions.

The product is isolated by filtration, extraction, and purification techniques such as recrystallization or chromatography.

Hydrolysis (If Ester Intermediate Used)

If the intermediate is an ester (e.g., methyl ester), hydrolysis to the free acid is performed post-substitution:

Acidic or basic hydrolysis conditions convert the ester to the corresponding benzoic acid derivative.

Acidic hydrolysis uses aqueous mineral acids (e.g., HCl) under reflux.

Basic hydrolysis employs aqueous sodium hydroxide followed by acidification.

The acid product is then purified by crystallization or extraction.

Catalytic Cross-Coupling Alternatives

Though less common for this specific compound, palladium- or nickel-catalyzed cross-coupling reactions can be employed for biaryl or aryl-alkyl bond formation in related benzoic acid derivatives:

Use of arylzinc or arylboronic acid reagents with halogenated benzoic acid derivatives in the presence of Pd(0) or Ni(0) catalysts and phosphine ligands.

These methods offer mild conditions and high selectivity but require careful catalyst and ligand selection.

Typical catalysts include Pd(PPh3)4, Pd(dppf)Cl2, or Ni complexes with phosphine ligands.

Reactions are conducted in organic solvents like dioxane, DMF, or acetonitrile with bases and under inert atmosphere.

Summary Table of Preparation Methods

Analytical and Purity Considerations

Purity and structural confirmation are achieved by HPLC (≥95% purity), NMR (¹H, ¹³C), and mass spectrometry.

Melting point and X-ray crystallography may be used for solid-state characterization and stereochemical analysis.

Research Findings and Optimization Notes

The nucleophilic substitution route is favored for its simplicity and relatively high yield.

Ester intermediates improve solubility and reaction handling but require an additional hydrolysis step.

Use of acid-binding agents prevents protonation of the amine nucleophile, increasing substitution efficiency.

Palladium-catalyzed cross-coupling offers an alternative for complex substitutions but involves more expensive catalysts and ligands.

Reaction solvents and temperature significantly influence selectivity and yield; polar aprotic solvents and moderate temperatures are optimal.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Ethylpiperazin-1-ylmethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into reduced forms, often involving hydrogenation.

Substitution: The piperazine ring and benzoic acid moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-(4-Ethylpiperazin-1-ylmethyl)benzoic acid has a wide range of scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-Ethylpiperazin-1-ylmethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Positional Isomers

4-(4-Ethylpiperazin-1-ylmethyl)benzoic Acid (CAS 895519-97-8)

- Substituent Position : Para (4-) on the benzoic acid.

- Key Differences: Physicochemical Properties: The para isomer has an XLogP3 of -0.8 , indicating lower lipophilicity than the ortho isomer (estimated XLogP3 ~0.5 due to steric effects).

3-(4-Methylpiperazin-1-yl)benzoic Acid (CAS 215309-01-6)

- Substituent Position : Meta (3-) on the benzoic acid.

Piperazine Substituent Variants

2-[(4-Methyl-1-piperazinyl)carbonyl]benzoic Acid (CAS 20320-46-1)

- Linker Type : Carbonyl instead of methylene.

- Key Differences :

2-(4-Ethyl-piperazine-1-carbonyl)-benzoic Acid (CAS 412921-53-0)

Ester Derivatives

Ethyl 4-(1-piperazinyl)benzoate (CAS 1330052-64-6)

- Functional Group : Ethyl ester instead of free carboxylic acid.

- Key Differences: Lipophilicity: Higher XLogP3 (~1.5) due to the ester group, improving cell membrane penetration. Prodrug Potential: Ester hydrolysis in vivo releases the active benzoic acid .

Physicochemical and Pharmacological Data

Table 1: Comparative Analysis of Key Compounds

Challenges :

- Regioselectivity in alkylation.

- Purification due to polar intermediates .

Biologische Aktivität

2-(4-Ethylpiperazin-1-ylmethyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, its antiproliferative effects, and its role in cancer therapy.

This compound is characterized by its piperazine moiety, which plays a crucial role in its biological interactions. The structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 248.33 g/mol

Research indicates that this compound exhibits significant binding affinity to various biological receptors and enzymes. It has been studied for its interaction with the BCR-ABL fusion protein, which is implicated in certain types of leukemia. In particular, studies have shown that modifications to the piperazine moiety can enhance potency against BCR-ABL mutants, suggesting a structure-activity relationship that could be exploited for drug development .

Antiproliferative Effects

The compound has demonstrated notable antiproliferative activity across several cancer cell lines. For instance, it has been tested against breast cancer (MCF-7), liver cancer (HepG2), and lung cancer (A549) cells. The following table summarizes its IC values against these cell lines:

The mechanism behind its antiproliferative effects appears to involve the induction of apoptosis via the mitochondrial pathway. Flow cytometric assays have shown that treatment with the compound increases reactive oxygen species (ROS) levels and alters mitochondrial membrane potential, leading to cell death .

Case Studies

A recent study explored the effects of this compound on tumor xenografts in vivo. Mice treated with this compound showed a significant reduction in tumor growth compared to control groups. The study highlighted the importance of optimizing the dosing regimen to enhance therapeutic efficacy while minimizing toxicity .

Q & A

Q. Critical Considerations :

- Moisture-sensitive reagents require anhydrous conditions.

- Post-reaction quenching with water prevents over-reduction.

What analytical techniques are most effective for characterizing this compound?

Basic Research Question

A multi-technique approach is recommended:

- NMR Spectroscopy : Confirms substitution patterns (e.g., methylene bridge at δ ~3.5 ppm for –CH2–N– groups).

- Mass Spectrometry (MS) : Validates molecular weight (C₁₃H₁₈N₂O₂; MW 234.29) .

- Melting Point Analysis : Sharp melting ranges (e.g., 187–190°C for analogous compounds) indicate purity .

- HPLC : Quantifies purity (>95% for research-grade material) .

How can reaction conditions be optimized to improve the yield of this compound?

Advanced Research Question

Methodological Strategies :

- Solvent Optimization : Polar aprotic solvents (e.g., DCM) enhance amine reactivity without side reactions .

- Stoichiometry : A 1:1.4 molar ratio of aldehyde to STAB minimizes unreacted intermediates .

- Temperature Control : Room-temperature reactions prevent decomposition of heat-sensitive reagents.

- Catalyst Screening : Test alternatives like polymer-supported borohydrides for easier purification.

Q. Data-Driven Adjustments :

- Yield improvements (e.g., from 70% to 80%) are achievable via gradient elution in flash chromatography .

How should researchers resolve contradictions in reported pharmacological activities of piperazine-containing analogs?

Advanced Research Question

Case Study : Piperazine derivatives exhibit diverse activities (e.g., antifungal, antitumor) , but conflicting data may arise due to:

Q. Resolution Framework :

Comparative SAR Studies : Synthesize analogs with systematic substitutions (e.g., ethyl vs. methyl piperazine) .

Standardized Assays : Use consistent cell lines (e.g., HT-29 for antitumor screening) and controls.

Computational Modeling : Molecular docking (e.g., with GPCRs) predicts binding affinities to rationalize discrepancies .

What crystallographic methods are used to analyze the structural conformation of this compound?

Advanced Research Question

- X-Ray Diffraction : Resolves chair conformations of the piperazine ring and intermolecular hydrogen bonding (e.g., N–H⋯O interactions with carboxylate groups) .

- Key Parameters :

How do structural modifications to the piperazine moiety influence the compound’s bioactivity?

Advanced Research Question

Structure-Activity Relationship (SAR) Insights :

Q. Experimental Validation :

- In Vitro Testing : Measure IC₅₀ values against target enzymes (e.g., neprilysin) using fluorogenic substrates .

What stability challenges arise during storage and handling of this compound?

Advanced Research Question

Degradation Pathways :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.